molecular formula C11H10Cl2N4O4 B8279308 2,4-Dinitro-5-[bis(2-chloroethyl)amino]benzonitrile

2,4-Dinitro-5-[bis(2-chloroethyl)amino]benzonitrile

Cat. No. B8279308
M. Wt: 333.12 g/mol
InChI Key: HGQCWSSCAYOKJM-UHFFFAOYSA-N
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Patent
US05571845

Procedure details

A solution of 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide (1) (VII) (0.20 g, 0.57 mol) in SOCl2 (5 mL) was heated under reflux in N2 for 84 h. Excess SOCl2 was removed under reduced pressure, and the residue was chromatographed on silica gel. Elution with EtOAc/petroleum ether (3:7) gave 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzonitrile (7) (Ic: X=Cl, R=CN) (0.16 g, 87%), mp (CHCl3) 127° C. 1H NMR (CD3COCD3) δ 8.79 (s, 1 H, H-3), 8.19 (s, 1 H, H-6), 3.93 (s, 8 H, NCH2CH2Cl). 13C NMR δ 148.55 (C-5), 140.98, 139.07 (C-2,4), 129.50, 126.10 (C-3,6), 115.05 (C-1), 112.84 (CN), 54.18 (CH2N), 42.20 (CH2Cl). Anal. (C11H10Cl2N4O4) C,H,N.
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][N:4]([C:8]1[C:9]([N+:20]([O-:22])=[O:21])=[CH:10][C:11]([N+:17]([O-:19])=[O:18])=[C:12]([CH:16]=1)[C:13]([NH2:15])=O)[CH2:5][CH2:6][Cl:7]>O=S(Cl)Cl.N#N>[Cl:1][CH2:2][CH2:3][N:4]([C:8]1[C:9]([N+:20]([O-:22])=[O:21])=[CH:10][C:11]([N+:17]([O-:19])=[O:18])=[C:12]([CH:16]=1)[C:13]#[N:15])[CH2:5][CH2:6][Cl:7]

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
ClCCN(CCCl)C=1C(=CC(=C(C(=O)N)C1)[N+](=O)[O-])[N+](=O)[O-]
Name
Quantity
5 mL
Type
solvent
Smiles
O=S(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Excess SOCl2 was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed on silica gel
WASH
Type
WASH
Details
Elution with EtOAc/petroleum ether (3:7)

Outcomes

Product
Name
Type
product
Smiles
ClCCN(CCCl)C=1C(=CC(=C(C#N)C1)[N+](=O)[O-])[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.16 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 0.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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